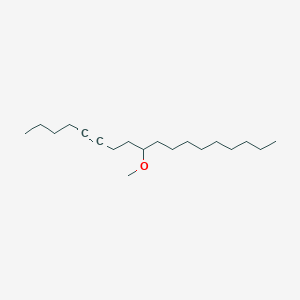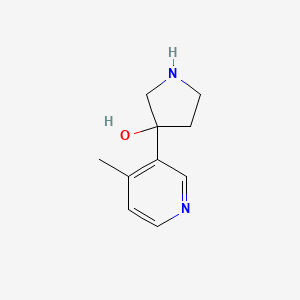![molecular formula C17H18N2Si B15173059 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-40-3](/img/structure/B15173059.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a silicon atom covalently bonded to both a phenyl group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of dimethyl(phenyl)silyl lithium with a suitable pyrazole derivative. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive silyl lithium reagent from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form corresponding hydrogenated products.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted silyl pyrazole derivatives.
科学的研究の応用
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved stability and bioavailability.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom’s unique electronic properties can influence the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the pyrazole ring.
Phenylsilanes: Compounds with phenyl groups bonded to silicon but without additional heterocyclic rings.
Silyl ethers: Compounds with silicon-oxygen bonds, commonly used as protecting groups in organic synthesis.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which imparts distinct chemical and physical properties
特性
CAS番号 |
920984-40-3 |
|---|---|
分子式 |
C17H18N2Si |
分子量 |
278.42 g/mol |
IUPAC名 |
dimethyl-phenyl-(1-phenylpyrazol-4-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-18-19(14-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChIキー |
WAZXPWCZFNIWOJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CN(N=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



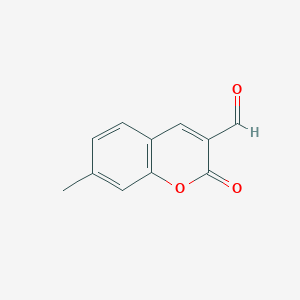
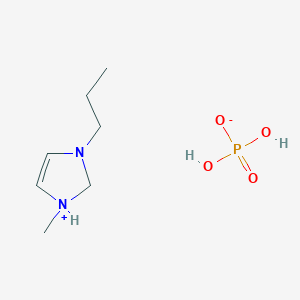
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
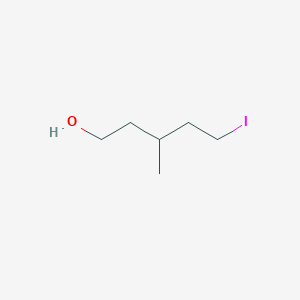
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
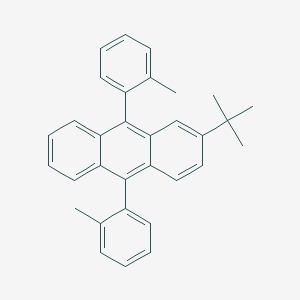
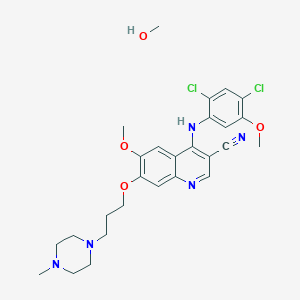
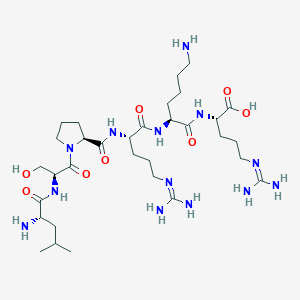
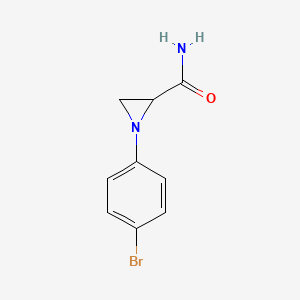
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

